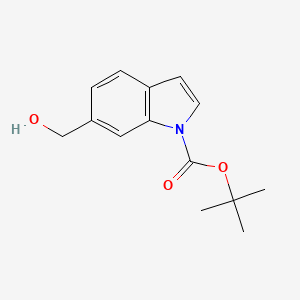

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFFNTQPJJEVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Strategic Building Block for Indole-Based Therapeutics

Executive Summary

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a high-value synthetic intermediate used primarily in the development of small-molecule therapeutics, specifically kinase inhibitors and GPCR ligands. Structurally, it consists of an indole core functionalized with a hydroxymethyl handle at the C6 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position.

This molecule serves as a "linchpin" intermediate: the Boc group masks the nucleophilic nitrogen to prevent regioselectivity errors (N-alkylation), while the C6-hydroxymethyl group provides a versatile handle for oxidation, halogenation, or etherification. It is particularly critical in medicinal chemistry campaigns where maintaining the indole nitrogen's latency is required until the final stage of synthesis.

Part 1: Structural Analysis & Physicochemical Properties[1]

The dual-functional nature of this molecule dictates its handling. The Boc group is acid-labile, while the primary alcohol is oxidation-prone.

Chemical Identity Table[2][3]

| Property | Specification |

| IUPAC Name | tert-butyl 6-(hydroxymethyl)indole-1-carboxylate |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Core Scaffold | Indole (1H-Benzo[b]pyrrole) |

| Protecting Group | tert-Butoxycarbonyl (Boc) at N1 |

| Reactive Handle | Primary Alcohol (-CH₂OH) at C6 |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| Stability | Stable at -20°C; Hydrolyzes in strong acid (TFA/HCl) |

Structural Logic[1]

-

N1-Boc Protection: The electron-withdrawing nature of the Boc group decreases the electron density of the indole ring. This deactivates the C3 position toward electrophilic aromatic substitution, allowing chemists to perform transformations on the C6 side chain without unwanted side reactions on the ring.

-

C6-Hydroxymethyl: This position is electronically coupled to the indole nitrogen. Functionalizing C6 allows for the extension of the molecule into solvent-exposed regions of protein binding pockets (e.g., in kinase drug design).

Part 2: Synthetic Routes & Methodology

The synthesis of this compound typically follows a Protection-First, Reduction-Second strategy. Attempting to reduce the ester before protecting the nitrogen often leads to solubility issues or difficult purifications.

Workflow Diagram (Graphviz)

Caption: Two-step synthesis ensuring N1-protection prior to C6-ester reduction.

Detailed Protocol

Step 1: N-Boc Protection

Objective: Mask the indole nitrogen to prevent proton abstraction and increase solubility in organic solvents.

-

Reagents: Methyl 1H-indole-6-carboxylate (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv), Triethylamine (TEA, 1.5 equiv).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Procedure:

-

Dissolve the indole ester in dry DCM under nitrogen.

-

Add TEA and DMAP.

-

Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.

-

Warm to room temperature (RT) and stir for 4–12 hours.

-

Monitor: TLC (Hexane:EtOAc 4:1) will show the disappearance of the polar starting material and appearance of a less polar spot.

-

Workup: Wash with 1N HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Step 2: Selective Reduction

Objective: Convert the methyl ester to the primary alcohol without cleaving the carbamate (Boc) group. Critical Note: Lithium Aluminum Hydride (LiAlH4) can be used, but it carries a risk of reducing the Boc group if the temperature is not strictly controlled. Diisobutylaluminum hydride (DIBAL-H) is preferred for its selectivity.

-

Reagents: Intermediate from Step 1 (1.0 equiv), DIBAL-H (1.0 M in Toluene, 2.5 equiv).

-

Solvent: Anhydrous THF or DCM.

-

Procedure:

-

Cool the solution of the N-Boc ester in THF to -78°C (Dry ice/acetone bath).

-

Add DIBAL-H slowly down the side of the flask to maintain low temperature.

-

Stir at -78°C for 1–2 hours.

-

Quench (Rochelle's Salt Method): Carefully add saturated Potassium Sodium Tartrate (Rochelle's salt) solution. Stir vigorously at RT until the emulsion clears (can take 1–2 hours).

-

Extraction: Extract with EtOAc.

-

Purification: Flash chromatography (Hexane:EtOAc gradient).

-

Part 3: Reactivity Profile & Applications

Once synthesized, tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate acts as a divergent point for library generation.

Reactivity Flowchart (Graphviz)

Caption: Divergent synthesis pathways utilizing the C6-alcohol handle.

Key Transformations

-

Appel Reaction (Bromination):

-

Reaction with CBr₄ and PPh₃ converts the -OH to -Br.

-

Utility: The resulting benzyl bromide is a potent electrophile, allowing for the attachment of amines, thiols, or carbon nucleophiles to build complex side chains.

-

-

Oxidation to Aldehyde:

-

Reaction with MnO₂ (mild) or Swern conditions converts -OH to -CHO.

-

Utility: The aldehyde is used in Reductive Amination or Wittig reactions to extend the carbon chain.

-

-

Mitsunobu Coupling:

-

Direct coupling with phenols or acidic heterocycles using DEAD/PPh₃.

-

Utility: Creates ether linkages common in drug scaffolds.

-

Part 4: Handling, Storage, and Safety

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The Boc group is generally stable, but the primary alcohol can slowly oxidize to the aldehyde if exposed to air and light over long periods.

-

Acid Sensitivity: Avoid exposure to HCl gas or Trifluoroacetic acid (TFA) unless deprotection is intended. Even catalytic acid in chloroform (CDCl₃) can lead to slow Boc removal over days.

-

Safety:

-

DIBAL-H is pyrophoric; handle under strict anhydrous conditions.

-

Indoles can be biologically active; handle as a potential irritant/sensitizer.

-

References

-

PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (Isomer Reference).[1] National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Bouveault-Blanc Reduction and Modern Alternatives. (General reference for ester reduction protocols). Available at: [Link]

-

Frontiers in Chemistry. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (Context on utility of hydroxymethyl handles). Available at: [Link]

-

Chemistry Steps. Reduction of Carboxylic Acids and Esters. (Mechanistic grounding for DIBAL-H usage). Available at: [Link]

Sources

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate CAS number 354587-72-7

An In-depth Technical Guide to tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

This guide provides an in-depth technical overview of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate, CAS Number 354587-72-7. It is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates. The document details the compound's strategic importance, synthesis, reactivity, and application, with a focus on the underlying chemical principles that guide its use in complex molecular design.

Strategic Importance in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals with diverse pharmacological activities, including antiviral, antitumor, and analgesic properties.[1][2] tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a highly valuable building block for drug discovery, distinguished by two key structural features that enable controlled, regioselective synthesis of complex indole derivatives.

-

The N-Boc Protecting Group: The nitrogen of the indole ring is protected by a tert-butoxycarbonyl (Boc) group. This group serves a critical dual function: it deactivates the typically reactive indole nitrogen, preventing unwanted side reactions during subsequent functionalization of the carbocyclic ring or side chains. Furthermore, its steric bulk can direct electrophilic substitution to other positions on the indole ring. The Boc group is robust under many reaction conditions but can be cleanly removed under acidic conditions, allowing for late-stage N-functionalization.[3]

-

The C6-Hydroxymethyl Group: The primary alcohol at the 6-position is a versatile synthetic handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in ether and ester formations. This functionality provides a reliable anchor point for appending various side chains or linking the indole core to other molecular scaffolds, which is essential for exploring structure-activity relationships (SAR).[4] The presence of the hydroxyl group also increases the hydrophilicity of the molecule compared to alkyl or amino derivatives.[4]

This strategic combination of a protected nitrogen and a versatile functional handle makes this compound an ideal starting material for building libraries of novel drug candidates.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 354587-72-7 | [5] |

| Molecular Formula | C₁₄H₁₇NO₃ | [5] |

| Molecular Weight | 247.29 g/mol | [6][7] |

| Appearance | Typically a solid (e.g., white powder) | Inferred from related compounds |

| Purity | ≥95% (Varies by supplier) | [6] |

| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO | Inferred from structure |

| InChI Key | Inferred from related structures | See PubChem |

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and logical approach involves the protection of a pre-functionalized indole. The choice of starting material is critical and dictates the subsequent steps. A representative workflow is outlined below.

Caption: General synthetic workflow for the target compound.

Causality Behind Experimental Choices:

-

Starting Material Selection: 6-Bromo-1H-indole is a commercially available and cost-effective starting material. The bromine atom at the C6 position is a versatile precursor for various functional group interconversions via organometallic chemistry.

-

Nitrogen Protection (Step 1): The indole N-H is acidic and nucleophilic, making it susceptible to alkylation and other side reactions. Protection with Di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly effective method. A base like 4-(Dimethylamino)pyridine (DMAP) is often used to catalyze the reaction by activating the (Boc)₂O. The reaction is typically performed in an aprotic solvent like Tetrahydrofuran (THF).

-

Functional Group Interconversion (Step 2): This is the key transformation. A common method involves:

-

Lithiation or Grignard Formation: The bromo-indole is treated with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (-78 °C) to form a lithiated intermediate. This step must be done carefully to avoid side reactions.

-

Quenching with an Electrophile: The organometallic intermediate is then reacted with an electrophile like N,N-Dimethylformamide (DMF) to install a formyl (aldehyde) group.

-

Reduction: The resulting aldehyde is then reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. This reduction is highly selective for the aldehyde in the presence of the carbamate (Boc) group.

-

This multi-step, one-pot, or sequential process provides a reliable pathway to the target molecule with good overall yield.

Chemical Reactivity and Synthetic Utility

The true value of this building block lies in its predictable and versatile reactivity, which allows for the systematic construction of complex molecular architectures.

Caption: Reactivity map showing key transformations.

-

Oxidation of the Hydroxymethyl Group: Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will convert the primary alcohol to an aldehyde. Stronger oxidizing agents can further convert the aldehyde to a carboxylic acid. These functional groups are gateways to amide couplings, Wittig reactions, and other C-C bond-forming reactions.

-

Conversion to a Halide: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide. This transforms the position into an excellent electrophilic site for substitution with a wide range of nucleophiles (e.g., amines, azides, cyanides).

-

Boc Deprotection: Treatment with a strong acid, most commonly Trifluoroacetic acid (TFA) in an inert solvent like Dichloromethane (DCM), efficiently removes the Boc group. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed. This unmasks the indole nitrogen for subsequent reactions.

Experimental Protocol: Boc Group Deprotection

This protocol describes a standard, self-validating procedure for the removal of the N-Boc protecting group.

Objective: To synthesize 6-(hydroxymethyl)-1H-indole from tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate.

Materials:

-

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 eq)

-

Dichloromethane (DCM), anhydrous (approx. 10 mL per 1 mmol of substrate)

-

Trifluoroacetic acid (TFA) (5-10 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: Dissolve tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes to cool the solution to 0 °C.

-

Scientist's Rationale: The cleavage of the Boc group is exothermic. Cooling prevents potential side reactions and ensures controlled reaction progress.

-

-

Addition of TFA: Add TFA dropwise to the stirred solution over 5 minutes. Effervescence (release of CO₂ and isobutylene) may be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Self-Validation Check: The product, 6-(hydroxymethyl)-1H-indole, is significantly more polar than the starting material and will have a lower Rf value on the TLC plate. A co-spotted lane (starting material and reaction mixture) should clearly show the conversion.

-

-

Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Scientist's Rationale: This step neutralizes the excess TFA, which is corrosive and would interfere with extraction and purification.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude 6-(hydroxymethyl)-1H-indole can be purified by column chromatography on silica gel if impurities are present.

Conclusion

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its design, featuring an orthogonally protected nitrogen and a versatile C6 functional group, provides a robust platform for the logical and efficient synthesis of novel indole-based compounds. Understanding the causality behind its synthesis and the full scope of its reactivity empowers researchers to accelerate drug discovery programs and develop next-generation therapeutics.

References

-

PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. [Link]

-

RSC Publishing. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]

-

ResearchGate. Indole N‐Boc deprotection method development. [Link]

-

MOspace. BENZANNULATED INDOLES AS DRUG DISCOVERY TEMPLATES. EFFORTS TOWARDS THE TOTAL SYNTHESIS OF A LIBRARY OF THERAPEUTIC CANDIDATES I. [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. DSpace [mospace.umsystem.edu]

- 3. researchgate.net [researchgate.net]

- 4. Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate | RUO [benchchem.com]

- 5. tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | 354587-72-7 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Strategic Utilization in Medicinal Chemistry & Fragment-Based Drug Discovery [1]

Executive Summary

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 354587-72-7) is a specialized heterocyclic building block used extensively in the synthesis of indole-based therapeutics.[1][2][3][4][5] With a molecular weight of 247.29 g/mol , it occupies a critical "sweet spot" in Fragment-Based Drug Discovery (FBDD), offering a lipophilic indole core protected by a tert-butoxycarbonyl (Boc) group, paired with a reactive primary alcohol handle at the C6 position.[1]

This guide details the physicochemical profile, a self-validating synthetic protocol, and the strategic reactivity of this scaffold, designed for researchers requiring high-fidelity data for lead optimization.[1]

Physicochemical Profile & Molecular Weight Analysis

The precise molecular weight is paramount for stoichiometry in multi-step synthesis and for calculating ligand efficiency metrics (LE) in drug design.[1]

Table 1: Core Technical Specifications

| Property | Value | Technical Context |

| Molecular Weight | 247.29 g/mol | Optimal for FBDD (Rule of 3 compliant).[1] |

| Molecular Formula | C₁₄H₁₇NO₃ | Indole core (C₈) + Boc (C₅) + Hydroxymethyl (C₁).[1][6] |

| CAS Number | 354587-72-7 | Unique identifier for the 6-isomer.[1][2][3][4] |

| Physical State | White to Off-white Solid | Crystalline form preferred for stability.[1] |

| Predicted LogP | ~2.8 - 3.2 | Moderate lipophilicity; Boc group significantly increases LogP compared to free indole.[1] |

| H-Bond Donors | 1 (–OH) | The N1-position is capped, removing the indole NH donor.[1] |

| H-Bond Acceptors | 3 (C=O, –O–, –OH) | Includes the carbamate carbonyl and ether oxygen.[1] |

Synthetic Architecture & Protocol

The synthesis of this scaffold requires careful orchestration to prevent the premature deprotection of the Boc group or over-reduction of the indole ring.[1] The most robust pathway involves the N-protection of methyl 1H-indole-6-carboxylate followed by a chemoselective reduction .[1]

Experimental Workflow: Chemoselective Reduction

Rationale: Lithium Aluminum Hydride (LAH) is often too aggressive, risking attack on the Boc carbamate.[1] The protocol below utilizes Lithium Borohydride (LiBH₄) , which selectively reduces esters to alcohols in the presence of carbamates.[1]

Step-by-Step Methodology:

-

Starting Material: Dissolve 1-tert-butyl 6-methyl 1H-indole-1,6-dicarboxylate (1.0 equiv) in anhydrous THF (0.2 M).

-

Reagent Addition: Cool the solution to 0°C under N₂ atmosphere. Add LiBH₄ (2.0 M in THF, 2.5 equiv) dropwise.[1]

-

Catalysis: Add methanol (1.5 equiv) cautiously. Mechanism: In situ generation of LiB(OMe)H₃ species enhances reducing power while maintaining chemoselectivity.[1]

-

Monitoring (Self-Validation):

-

Quench & Workup: Quench with sat. NH₄Cl (aq) at 0°C. Extract with EtOAc. Wash with brine, dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (SiO₂, gradient 10-40% EtOAc/Hexanes).

Visualization: Synthetic Pathway

Figure 1: Chemoselective synthesis pathway avoiding carbamate cleavage.

Reactivity & Strategic Derivatization

The 6-hydroxymethyl group serves as a versatile "handle" for extending the carbon skeleton or introducing heteroatoms.[1] The N-Boc group plays a dual role: it modulates the electron density of the indole ring (making C3 less nucleophilic) and acts as a masking group for the indole nitrogen.[1]

Key Transformation Pathways

-

Appel Reaction (Halogenation): Conversion of the primary alcohol to a bromide or chloride using CBr₄/PPh₃.[1] This activates the position for nucleophilic substitution (Sɴ2).[1]

-

Mitsunobu Coupling: Direct coupling with phenols or sulfonamides to create ether/amine linkages with inversion of configuration (not relevant for primary, but relevant for mechanism).[1]

-

Oxidation: Controlled oxidation (Dess-Martin Periodinane or MnO₂) yields the 6-formyl derivative, a precursor for reductive amination.[1]

Visualization: Functionalization Tree

Figure 2: Divergent synthesis pathways from the hydroxymethyl scaffold.[1]

Critical Handling & Stability (E-E-A-T)

-

Thermal Instability: The tert-butyl carbamate (Boc) is thermally labile above 150°C. Avoid high-temperature distillation.[1]

-

Acid Sensitivity: The N-Boc group is cleaved by strong acids (TFA, HCl/Dioxane).[1] Ensure the workup of the alcohol synthesis is strictly neutral or slightly basic.[1]

-

Storage: Store at 2–8°C under inert gas (Argon). The hydroxymethyl group is susceptible to slow air oxidation to the aldehyde over months if exposed.[1]

References

-

Sigma-Aldrich. Product Specification: tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate.[1] (Verified CAS match for 6-isomer properties).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11075767 (Isomer Analogue Reference). Retrieved from [Link].[1][7]

-

Frontier Specialty Chemicals. Building Blocks: Indole Carboxylates. .

-

Echemi. Chemical Database: tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 354587-72-7).[1][2][3][4] .[1]

Sources

- 1. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | C25H27IN2O2 | CID 66835052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | [frontierspecialtychemicals.com]

- 4. chiralen.com [chiralen.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

The Strategic Role of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine in Apremilast Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a pivotal pharmaceutical intermediate in the synthesis of Apremilast (Otezla®). Apremilast is an important oral therapy for inflammatory conditions such as psoriasis and psoriatic arthritis. The guide will explore the critical nature of this chiral amine, detailing its synthesis, purification, and quality control, as well as its strategic application in the final stages of Apremilast production. By elucidating the underlying chemistry and process considerations, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this key intermediate's role in modern pharmaceutical manufacturing.

Introduction to Apremilast and its Mechanism of Action

Apremilast is an orally available small molecule that functions as a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the production of various pro-inflammatory and anti-inflammatory cytokines.[3][4] This mechanism of action makes Apremilast an effective treatment for a range of inflammatory diseases.[5][6] The successful and efficient synthesis of Apremilast is therefore of significant interest to the pharmaceutical industry. At the heart of this synthesis lies the strategic use of the chiral intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.[5][7]

The Crucial Role of the Chiral Amine Intermediate

The chemical structure of Apremilast contains a stereocenter, and the desired therapeutic activity is associated with the (S)-enantiomer.[3] Therefore, the synthesis of Apremilast requires a stereoselective approach to ensure the final product is enantiomerically pure. (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine serves as the key chiral building block that introduces the required stereochemistry into the Apremilast molecule.[3][7] The phenethylamine scaffold and the methylsulfonyl group within this intermediate are essential for the drug's high affinity for the PDE4 enzyme.[3] The quality and purity of this intermediate directly impact the yield, purity, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).[7]

Synthetic Strategies for (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

The synthesis of this chiral amine intermediate is a critical multi-step process that has been the subject of considerable research and process optimization. Various synthetic routes have been developed, often starting from commercially available materials like 3-ethoxy-4-methoxybenzaldehyde or 3-ethoxy-4-methoxybenzonitrile.[7][8][9]

Retrosynthetic Analysis of Apremilast

A retrosynthetic analysis of Apremilast highlights the disconnection at the amide bond, identifying the chiral amine intermediate and 3-acetamidophthalic anhydride as the key precursors. This strategic disconnection simplifies the complex target molecule into more readily synthesizable fragments.

Caption: Retrosynthetic analysis of Apremilast.

Detailed Synthesis Protocol: An Asymmetric Approach

One common and efficient strategy to produce the enantiomerically pure amine involves an asymmetric synthesis. This approach avoids the need for chiral resolution of a racemic mixture, which can be inefficient. A representative synthetic workflow is outlined below.[7]

Caption: Workflow for the synthesis of the intermediate.

Step-by-Step Methodology:

-

Asymmetric Reduction: The synthesis often commences with the asymmetric reduction of the prochiral ketone, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, to the corresponding chiral alcohol.[7] This is a critical step for establishing the stereocenter. Chemoenzymatic methods, employing ketoreductases, have shown high efficiency and stereoselectivity in this transformation.[10][11]

-

Sulfonylation: The resulting (R)-alcohol is then activated by conversion to a sulfonate ester, such as a mesylate or tosylate. This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base.[7]

-

Azidation: The sulfonate ester undergoes nucleophilic substitution with an azide source, such as sodium azide, to introduce the azide group with inversion of stereochemistry, yielding the (S)-azide.[7]

-

Hydrogenation: Finally, the azide is reduced to the primary amine via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst, to afford the desired (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.[7][12]

Quality Control and Impurity Profiling

The purity of the chiral amine intermediate is paramount for the successful synthesis of Apremilast. Stringent quality control measures are necessary to ensure both chemical and stereochemical purity.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the intermediate. Reversed-phase HPLC is used to assess chemical purity and identify any process-related impurities.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediate and to detect any structural isomers or impurities.

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the product and to identify unknown impurities.[13]

Table 1: Typical Analytical Specifications for the Chiral Amine Intermediate

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |

| Assay | ≥ 99.0% | HPLC |

| Enantiomeric Purity (e.e.) | ≥ 99.5% | Chiral HPLC |

| Individual Impurity | ≤ 0.1% | HPLC |

| Total Impurities | ≤ 0.5% | HPLC |

Application of the Intermediate in the Final Synthesis of Apremilast

The final stage of Apremilast synthesis involves the coupling of the chiral amine intermediate with 3-acetamidophthalic anhydride.[8][14]

Caption: The coupling reaction to form Apremilast.

This reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.[14] The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl groups of the anhydride, followed by cyclization to form the phthalimide ring system of Apremilast. The final product is then isolated and purified, often by crystallization, to yield high-purity Apremilast.

Conclusion

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is a cornerstone intermediate in the synthesis of Apremilast. Its strategic importance lies in its role as the chiral building block that dictates the stereochemistry of the final drug product. The development of efficient and stereoselective synthetic routes to this intermediate, coupled with rigorous quality control, is essential for the cost-effective and reliable production of Apremilast. A thorough understanding of the synthesis, purification, and application of this intermediate is therefore critical for researchers and professionals involved in the development and manufacturing of this important anti-inflammatory drug.

References

-

ResearchGate. Synthesis of apremilast. Available from: [Link]

- Google Patents. CN104761474B - A kind of synthetic method of Apremilast chiral amine intermediates.

- Google Patents. WO2016199031A1 - Process for preparation of apremilast and its intermediates.

-

Organic Chemistry in an Indian Context. A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Available from: [Link]

-

Patsnap. Preparation method for apremilast and intermediate of apremilast. Available from: [Link]

- Google Patents. CN104447445A - Preparation method for synthesizing apremilast intermediate.

- Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.

-

WIPO Patentscope. WO/2016/066116 PREPARATION METHOD OF APREMILAST AND INTERMEDIATE THEREOF. Available from: [Link]

- Google Patents. EP3181549A1 - Process for the preparation of apremilast.

-

ACS Publications. Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. Available from: [Link]

-

PubMed. Stereoselective synthesis of beta-substituted beta-amino sulfones and sulfonamides via addition of sulfonyl anions to chiral N-sulfinyl imines. Available from: [Link]

-

ResearchGate. (PDF) Development and Validation for Determination of Apremilast in Bulk and in Tablets by UV Spectrophotometer. Available from: [Link]

-

Scientific Research Publishing. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug. Available from: [Link]

-

ACS Publications. Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. Available from: [Link]

-

Quick Company. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Available from: [Link]

- Google Patents. EP3148968B1 - Processes for the preparation of beta-aminosulfone compounds.

-

PubMed. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Available from: [Link]

-

Royal Society of Chemistry. Metal-free photosensitized aminosulfonylation of alkenes: a practical approach to β-amido sulfones. Available from: [Link]

-

PubChem. (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. Available from: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine (Apremilast Intermediate) Online | 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine (Apremilast Intermediate) Manufacturer and Suppliers [scimplify.com]

- 4. Page loading... [wap.guidechem.com]

- 5. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]

- 6. EP3148968B1 - Processes for the preparation of beta-aminosulfone compounds - Google Patents [patents.google.com]

- 7. CN104761474B - A kind of synthetic method of Apremilast chiral amine intermediates - Google Patents [patents.google.com]

- 8. Preparation method for apremilast and intermediate of apremilast - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]

- 13. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug [scirp.org]

- 14. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]

Technical Monograph: tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Strategic Handling, Safety Architecture, and Synthetic Utility

Executive Context

In the landscape of modern medicinal chemistry, tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 859223-94-8) serves as a critical "masked" scaffold. It offers a protected nitrogen functionality (N-Boc) combined with a reactive primary alcohol at the C6 position. This duality allows researchers to functionalize the indole ring—typically via oxidation to aldehydes or conversion to alkyl halides—without compromising the sensitive indole nitrogen.

This guide moves beyond the standard Safety Data Sheet (SDS). It integrates safety parameters with field-proven handling strategies to ensure the integrity of this acid-labile intermediate during drug development workflows.

Physicochemical & Safety Profile

Core Identity & Properties

The following data consolidates available experimental values and structure-activity relationship (SAR) inferences for this specific regioisomer.

| Parameter | Specification |

| IUPAC Name | tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate |

| CAS Number | 859223-94-8 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Physical State | Off-white to pale yellow solid (or viscous oil depending on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| pKa (Calculated) | ~13 (Indole NH is masked; alcohol proton ~16) |

| Storage Condition | 2–8°C (Refrigerate), under inert atmosphere (Ar/N₂) |

Hazard Identification (GHS Classification)

While this specific isomer lacks a dedicated government-mandated toxicological report, its classification is derived from the standard hazard profile of N-Boc protected indole alcohols.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |

Precautionary Response:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[2][3][5]

Strategic Handling Architecture

The primary risk with CAS 859223-94-8 is not acute toxicity, but chemical degradation . The tert-butyl carbamate (Boc) group is acid-labile, and the primary alcohol is susceptible to inadvertent oxidation.

The Stability Lifecycle

The following diagram outlines the critical control points (CCPs) for maintaining compound integrity from receipt to disposal.

Figure 1: Critical Control Points for handling acid-sensitive carbamates.

Expert Handling Insights

-

Thermal Equilibration: Never open a cold bottle of this reagent immediately upon removal from the fridge. Condensation will introduce moisture, which can hydrolyze the Boc group over time or impede subsequent anhydrous reactions. Protocol: Allow the vial to warm to room temperature inside a desiccator for 30 minutes.

-

Acid Avoidance: The N-Boc group cleaves rapidly in the presence of strong acids (TFA, HCl). Ensure all glassware is free of acid residue. If using CDCl₃ for NMR, filter it through basic alumina to remove traces of DCl.

-

Solvent Compatibility: Avoid protic solvents (MeOH/EtOH) if transesterification is a concern at elevated temperatures, though they are generally safe at room temperature. Preferred solvents are DCM, THF, or DMF.

Synthetic Utility: Selective Oxidation Protocol

Objective: Transform the C6-hydroxymethyl group into a C6-formyl (aldehyde) group. Significance: The resulting aldehyde is a "linchpin" intermediate, allowing for reductive amination, Wittig olefination, or heterocycle formation.

Method Selection:

-

Avoid: Jones Reagent (Acidic conditions will strip the Boc group).

-

Selected Method:Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) . MnO₂ is chosen here for its operational simplicity and mildness.

Experimental Workflow (MnO₂ Oxidation)

Reagents:

-

Substrate: tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 equiv)

-

Oxidant: Activated MnO₂ (10.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.

-

Dissolution: Add the indole substrate (e.g., 1.0 mmol, ~247 mg) and dissolve in anhydrous DCM (10 mL, 0.1 M concentration).

-

Addition: Add activated MnO₂ (10 mmol, ~870 mg) in one portion.

-

Note: A large excess is required because the surface area of MnO₂ dictates reactivity.

-

-

Reaction: Stir vigorously at Room Temperature (25°C).

-

Monitoring: Check TLC (Hexane:EtOAc 7:3) every hour. The aldehyde product usually has a higher R_f than the alcohol. Reaction time is typically 4–12 hours.

-

-

Workup (Filtration):

-

Prepare a pad of Celite in a sintered glass funnel.

-

Filter the black suspension through the Celite pad.

-

Rinse the pad thoroughly with DCM (3 x 20 mL) to recover adsorbed product.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap, <40°C).

-

Result: The crude residue is typically a yellow solid/oil of tert-butyl 6-formyl-1H-indole-1-carboxylate, often pure enough (>95%) for the next step.

Reaction Pathway Diagram

Figure 2: Selective oxidation workflow preserving the acid-sensitive Boc protecting group.

Emergency Response & First Aid

In the event of exposure during the workflows described above, adhere to the following protocols.

| Exposure Route | Immediate Action | Medical Context |

| Eye Contact | Rinse immediately with water for 15+ mins.[1][6] Lift eyelids. | Irritant.[1][3][7] Risk of corneal opacity if untreated. |

| Skin Contact | Wash with soap and water.[1][3][5] Remove contaminated clothing.[3][5][6][8] | Lipophilic nature allows dermal absorption.[1] |

| Inhalation | Move to fresh air.[1][5][6] If breathing is difficult, give oxygen. | Dust/Aerosol can irritate bronchial mucous membranes.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Consult a physician immediately. |

Fire Fighting Measures:

-

Media: Water spray, alcohol-resistant foam, dry chemical, or Carbon Dioxide (CO₂).[8]

-

Hazards: Emits toxic fumes under fire conditions (Nitrogen Oxides, Carbon Monoxide).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24813636 (tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate). Retrieved from [Link]

-

Organic Chemistry Portal. Protecting Groups: Boc-Protected Amines. (General stability and cleavage mechanisms).[9] Retrieved from [Link]

Sources

- 1. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. targetmol.com [targetmol.com]

- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 6. combi-blocks.com [combi-blocks.com]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Methodological & Application

Application Note: A Robust Protocol for the Boc Protection of 6-(Hydroxymethyl)indole

Abstract: This document provides a comprehensive, field-proven experimental protocol for the N-tert-butoxycarbonyl (Boc) protection of 6-(hydroxymethyl)indole. The indole scaffold is a privileged structure in medicinal chemistry, and its effective manipulation often necessitates the protection of the nucleophilic indole nitrogen to prevent unwanted side reactions. This guide details a reliable method using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), explaining the mechanistic rationale behind the procedural steps. It is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.

Scientific Introduction & Rationale

The indole nucleus is a cornerstone of numerous pharmacologically active compounds. However, the N-H proton of the indole ring is acidic and the nitrogen atom is nucleophilic, which can interfere with subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the indole nitrogen due to its stability under a wide range of reaction conditions, including exposure to nucleophiles and bases, and its facile removal under acidic conditions.[1][2]

The protection of 6-(hydroxymethyl)indole presents a specific challenge: the presence of a primary alcohol. While the indole nitrogen is generally more nucleophilic than the hydroxyl group, chemoselectivity is a key consideration. The protocol outlined herein has been optimized to favor N-acylation over O-acylation, primarily through the careful selection of reagents and reaction conditions.

The use of di-tert-butyl dicarbonate (Boc₂O) as the Boc source is standard.[2] The addition of a catalytic quantity of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction.[3][4] DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is then more susceptible to attack by the indole nitrogen.[3]

Reaction Mechanism Overview

The DMAP-catalyzed Boc protection of an amine, in this case, the indole nitrogen, proceeds through a well-established mechanism:

-

Activation of Boc₂O: The highly nucleophilic DMAP attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a reactive N-Boc-pyridinium species and the displacement of a tert-butoxide anion.[3]

-

Nucleophilic Attack: The indole nitrogen of 6-(hydroxymethyl)indole then attacks the carbonyl carbon of the activated N-Boc-pyridinium complex. This step is more rapid than the direct reaction with Boc₂O.

-

Catalyst Regeneration: The attack by the indole nitrogen results in the formation of the N-Boc protected product and regenerates the DMAP catalyst.[3]

-

Byproduct Formation: The displaced tert-butoxide anion abstracts the proton from the newly acylated indole nitrogen, forming tert-butanol. The resulting unstable tert-butyl bicarbonate decomposes to carbon dioxide and another molecule of tert-butanol.[3]

This catalytic cycle ensures an efficient and rapid conversion to the desired product under mild conditions.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made accordingly for different scales.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | Supplier |

| 6-(Hydroxymethyl)indole | 147.17 | 10.0 | 1.47 g | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 | 2.62 g | ≥97% | Sigma-Aldrich |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1.0 | 122 mg | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL | ≥99.8% | Sigma-Aldrich |

| Saturated aqueous NH₄Cl | - | - | 25 mL | - | - |

| Brine (Saturated aqueous NaCl) | - | - | 25 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Granular | - |

| Ethyl Acetate (EtOAc) | 88.11 | - | For chromatography | HPLC Grade | - |

| Hexanes | - | - | For chromatography | HPLC Grade | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-(hydroxymethyl)indole (1.47 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol, 1.2 equivalents) followed by 4-(dimethylamino)pyridine (122 mg, 1.0 mmol, 0.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 25 mL of saturated aqueous NH₄Cl, followed by 25 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

-

Final Product: Concentrate the pure fractions under reduced pressure to yield tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate as a white to off-white solid.

-

Visualization of the Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Experimental workflow for Boc protection.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, a small additional portion of Boc₂O can be added. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the Boc anhydride.

-

Formation of Di-Boc Product: While unlikely under these catalytic conditions, the formation of a di-Boc product is a potential side reaction. Careful monitoring by TLC is crucial.

-

O-Boc Protection: The hydroxyl group of 6-(hydroxymethyl)indole is less nucleophilic than the indole nitrogen. The use of catalytic DMAP favors the desired N-protection. If O-protection is observed, reducing the amount of DMAP or running the reaction at a lower temperature (0 °C) may improve selectivity.

-

Gas Evolution: The breakdown of tert-butyl bicarbonate produces carbon dioxide gas.[3] Ensure the reaction vessel is not sealed to avoid pressure build-up.

Conclusion

This application note provides a detailed and reliable protocol for the Boc protection of 6-(hydroxymethyl)indole. By understanding the underlying mechanism and adhering to the procedural steps, researchers can confidently and efficiently prepare this key intermediate for use in complex synthetic endeavors. The chemoselective nature of this DMAP-catalyzed reaction makes it a valuable tool in the synthesis of indole-containing molecules.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

-

Greger, P. G., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14946-14963. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

Technical Application Note: tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate in Medicinal Chemistry

Executive Summary & Strategic Value

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a high-value bifunctional building block. Its strategic importance lies in the orthogonality of its two functional handles:

-

The C6-Hydroxymethyl Group: A primary "benzylic-like" alcohol located on the benzenoid ring of the indole. It serves as a versatile pivot point for chain extension, etherification, or conversion into electrophilic handles (halides/mesylates).

-

The N-Boc Group: Provides essential protection for the indole nitrogen, preventing N-alkylation or oxidation during C6 functionalization. Furthermore, the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group modulates the electron density of the indole core, stabilizing it against acid-catalyzed dimerization and directing lithiation chemistry if required.

This note details the synthesis, stability, and divergent application of this scaffold in the design of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).

Synthesis & Preparation Protocols

While the compound is commercially available, in-house preparation is often required to access specific isotopologues or scale up. The most robust route proceeds via the reduction of the corresponding ester or aldehyde.

Protocol A: Selective Reduction of tert-Butyl 6-formylindole-1-carboxylate

Rationale: This method avoids the risk of reducing the N-Boc group (which can occur with LiAlH₄) by using Sodium Borohydride (NaBH₄), a milder reducing agent that is chemoselective for aldehydes/ketones in the presence of carbamates.

Reagents:

-

Precursor: tert-Butyl 6-formyl-1H-indole-1-carboxylate (1.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v)

-

Quench: Saturated aqueous NH₄Cl

Step-by-Step Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with the aldehyde precursor (e.g., 10 mmol) and dissolve in anhydrous THF (20 mL). Add anhydrous MeOH (20 mL) and cool the solution to 0 °C using an ice bath.

-

Reduction: Add NaBH₄ (15 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 2:1). The aldehyde spot (usually higher R_f) should disappear.

-

Quench: Cool back to 0 °C. Carefully quench by dropwise addition of sat. NH₄Cl (20 mL).

-

Workup: Evaporate volatiles (MeOH/THF) under reduced pressure. Extract the aqueous residue with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes) yields the title alcohol as a white to off-white solid.

Protocol B: Direct Protection of (1H-Indol-6-yl)methanol

Rationale: If the unprotected indole alcohol is available, N-protection is necessary. However, the primary alcohol can also react with Boc₂O to form a carbonate. Selective N-protection requires phase-transfer catalysis or careful base selection.

Key Precaution: Use DMAP (0.1 equiv) and Boc₂O (1.1 equiv) in Acetonitrile (MeCN) or DCM . The indole nitrogen is more acidic (pKa ~16) than the alcohol (pKa ~16-18), but kinetic control is required. If O-Boc forms, it can often be cleaved selectively with mild base (K₂CO₃/MeOH), leaving the N-Boc intact.

Critical Reactivity & Divergent Workflows

The utility of tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate lies in its ability to undergo three distinct transformations: Oxidation , Substitution , and Coupling .

Workflow 1: The Mitsunobu Coupling (Ether Synthesis)

This reaction is vital for linking the indole core to phenols or heterocycles (common in kinase inhibitor design) with inversion of configuration (if chiral) or simple coupling.

-

Mechanism: Activation of the alcohol by PPh₃/DEAD followed by S_N2 displacement by a nucleophile (Nu-H).

-

Protocol:

-

Dissolve Indole-alcohol (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the Nucleophile (e.g., a phenol, 1.2 equiv) in anhydrous THF.

-

Cool to 0 °C.

-

Add Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv) dropwise.[1]

-

Stir at RT for 12–24 h.

-

Critical Note: The pKa of the nucleophile must be < 11 for efficient coupling.

-

Workflow 2: Oxidation to Indole-6-Carboxaldehyde

Re-oxidizing the alcohol allows for reductive amination or Wittig olefination.

-

Reagent Choice: Manganese Dioxide (MnO₂) is preferred over Dess-Martin Periodinane (DMP) for this substrate because the 6-position is "benzylic," making it highly susceptible to mild oxidation by activated MnO₂ without affecting the Boc group or oxidizing the indole C2/C3 positions.

-

Conditions: Activated MnO₂ (10 equiv) in DCM, reflux, 4–12 h.

Workflow 3: Conversion to Electrophiles (Halides/Mesylates)

To attach alkyl chains or perform nucleophilic substitutions.

-

Mesylation: MsCl, Et₃N, DCM, 0 °C. (The resulting mesylate is unstable and should be used immediately).

-

Bromination: CBr₄, PPh₃, DCM, 0 °C (Appel Reaction). This yields a stable benzyl-like bromide.

Visualizing the Chemical Logic

The following diagrams illustrate the synthesis and the divergent application pathways.

Diagram 1: Synthesis & Stability Logic

Caption: Step-wise synthesis logic emphasizing chemoselectivity to preserve the N-Boc group during alcohol formation.

Diagram 2: Divergent Application Pathways

Caption: The "Pivot Point" utility: converting the C6-alcohol into aldehydes, ethers, or alkyl halides.

Quantitative Data: Solubility & Stability

| Parameter | Data / Observation | Implication for Protocol |

| Solubility | High in DCM, THF, EtOAc. Low in Hexanes, Water. | Perform reactions in DCM/THF. Use Hexane/EtOAc for purification. |

| Acid Stability | Low . Boc group cleaves at pH < 2 (TFA, HCl). | Avoid acidic workups. Use neutral quench (NH₄Cl) or basic wash (NaHCO₃). |

| Base Stability | High (e.g., NaOH, K₂CO₃). | Compatible with basic alkylation conditions. |

| Thermal Stability | Stable < 60 °C. Decomposes > 150 °C (Boc thermal cleavage). | Do not heat > 80 °C. Evaporate solvents at < 40 °C. |

| Oxidation Potential | C6-Alcohol is easily oxidized. | Store under Argon/Nitrogen at -20 °C to prevent slow oxidation to aldehyde. |

References

-

Mitsunobu Reaction Mechanisms & Protocols

- Swamy, K. C. K., et al.

-

Indole Synthesis & Functionalization

-

Gribble, G. W.[2] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000.

-

-

Boc-Indole Stability & Reduction

- Ketcha, D. M., et al. "Synthesis of N-protected indoles." Journal of Organic Chemistry, 1985. (Details on N-Boc stability/instability).

-

Medicinal Chemistry Applications (Kinase Inhibitors)

- Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. (Contextualizes the use of indole scaffolds).

Sources

Troubleshooting & Optimization

Improving yield of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate synthesis

Ticket ID: #96551-OPT Subject: Yield Improvement for tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a notorious bottleneck in medicinal chemistry.[1] The central conflict lies in the orthogonal stability of the N-Boc group and the indole core.

-

The Problem: N-Boc indoles are significantly more labile (unstable) than standard aliphatic carbamates due to the lone pair delocalization into the aromatic ring. Standard ester reductions using Lithium Aluminum Hydride (

) often cleave the Boc group. -

The Solution: Switch from aggressive hydride donors to chemoselective borohydride systems (

or

Phase 1: The Synthetic Roadmap

We recommend Route B (Protection First) over Route A (Reduction First). Route A often leads to regioselectivity issues (O- vs N-protection) or requires transient silyl protection, adding two unnecessary steps.[1]

Figure 1: Comparison of synthetic strategies. Route B minimizes regioselectivity errors by locking the nitrogen early.

Phase 2: The Golden Protocol (Route B)

This protocol addresses the primary yield-killer: Boc-cleavage during reduction .[1]

Step 1: N-Boc Protection[1][2]

-

Reagents: Methyl indole-6-carboxylate (1.0 eq),

(1.2 eq), DMAP (0.1 eq), -

Solvent: Acetonitrile (

) or DCM. -

Key Insight: Use catalytic DMAP. Indole nitrogen is non-basic but nucleophilic enough when deprotonated or activated.

-

Yield Target: >95%

Step 2: Chemoselective Reduction (The Critical Step)

Do NOT use

| Parameter | Specification | Rationale |

| Reagent | Stronger than | |

| Stoichiometry | 2.0 - 3.0 equivalents | Excess is required to complex with the solvent and drive kinetics.[1] |

| Solvent | Anhydrous THF (or | |

| Temperature | Start cold to control exotherm; warm to room temp to complete conversion. | |

| Quench | Acetone, then Sat. | Acetone consumes excess hydride gently. Acidic quenches must be avoided (see Troubleshooting). |

Detailed Workflow:

-

Dissolve 1-Boc-indole-6-ester in anhydrous THF (0.2 M) under Nitrogen/Argon.

-

Cool to 0°C .

-

Add

solution dropwise. -

Allow to warm to Room Temperature (25°C). Stir for 4–12 hours.

-

Monitor: TLC (Hexane/EtOAc 7:3). Look for the disappearance of the ester spot.

-

Quench: Cool to 0°C. Add Acetone (2 eq). Stir 10 min. Add Saturated Aqueous

slowly. -

Extract: EtOAc (x3). Wash combined organics with Brine. Dry over

.

Phase 3: Troubleshooting & FAQs

Q1: My Boc group disappeared during reduction. I used NaBH4.

Diagnosis: Standard

-

Mix

(3 eq) and -

This generates

in situ, which mimics the reactivity of

Q2: The product turned purple/black on the silica column.

Diagnosis: Acid-catalyzed polymerization. Indolyl alcohols (vinylogous hemiaminals) are extremely acid-sensitive.[1] Standard silica gel is slightly acidic (pH 6.5), which is enough to trigger decomposition (protonation at C3

-

Pre-wash your silica column with the eluent containing 1% Triethylamine (

) . -

Maintain 0.5%

in your mobile phase during purification. -

Alternatively, use neutral alumina instead of silica.

Q3: I tried Route A (Reduction first), but now I can't get selective N-Boc.

Diagnosis: You have 6-(hydroxymethyl)indole. Adding

-

System: DCM / 30% NaOH(aq) /

(catalyst). -

Mechanism: The hydroxide deprotonates the indole N-H (pKa ~16) at the interface. The alkoxide (pKa ~16-17) is less accessible in this biphasic system. The indole anion reacts faster with the Boc-source in the organic layer.

Q4: Can I use DIBAL-H?

Answer: Yes, but with high risk.[1]

-

DIBAL-H (2.2 eq) in DCM at -78°C can reduce the ester to the alcohol (via the aldehyde intermediate).

-

Warning: If the temperature rises above -60°C, DIBAL-H will coordinate to the Boc carbonyl and cleave it [3].[1]

is operationally simpler and more robust for scale-up.[1]

Phase 4: Mechanism of Failure (Visual)

Understanding why the Boc group falls off helps prevent it.

Figure 2: The thermodynamic drive to restore the electron-rich indole ring makes the N-Boc bond weaker than in aliphatic amines.[1][3]

References

-

Lithium Borohydride Reduction of Esters: Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702–4708. [Link]

-

Stability of N-Boc Indoles: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . (See Section: Protection for the Indole Nitrogen). [Link]

Sources

Technical Support Center: Impurity Profiling for tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Introduction: The Molecule & The Challenge

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 354587-72-7) is a critical intermediate in pharmaceutical synthesis. Its structural duality presents a unique chromatographic challenge:

-

The N-Boc Group: Provides significant lipophilicity but is acid-labile. Strong acidic modifiers (like high % TFA) can cause on-column degradation, creating "ghost peaks."

-

The Hydroxymethyl Group: A polar handle susceptible to oxidation (to aldehyde/acid) and dimerization.

This guide provides a self-validating workflow to separate, identify, and quantify these impurities while maintaining the integrity of the parent molecule.

Module 1: The "Gold Standard" Method

Use this protocol as your baseline. It is designed to balance resolution with Boc-group stability.

Recommended HPLC Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard hydrophobicity required to retain the N-Boc group. 3.5 µm offers better resolution than 5 µm for closely eluting oxidation byproducts. |

| Mobile Phase A | 0.1% Formic Acid in Water | Critical: Formic acid (pKa ~3.75) is gentler than TFA (pKa ~0.23), reducing the risk of on-column Boc deprotection [1]. |

| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for indoles compared to Methanol and lower backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Column Temp | 30°C | Controls viscosity; avoiding high heat (>40°C) prevents thermal degradation of the Boc group. |

| Detection | UV @ 254 nm & 280 nm | Indole core absorbs strongly here. 280 nm is more specific; 254 nm is more sensitive for general impurities. |

| Injection Vol | 5 - 10 µL | Keep low to prevent peak fronting due to solvent mismatch. |

Gradient Profile[1][2]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Initial Hold (retain polar acids) |

| 2.0 | 5% | End of Hold |

| 15.0 | 90% | Linear Ramp (elute Parent & Dimers) |

| 20.0 | 90% | Wash (remove highly lipophilic dimers) |

| 20.1 | 5% | Re-equilibration |

| 25.0 | 5% | End of Run |

Module 2: Troubleshooting (Q&A)

Direct solutions to the most common user-reported issues.

Q1: I see a broad, fronting peak or a "shoulder" on the main peak. Is my column failing?

Diagnosis: Likely Solvent Mismatch . The Cause: This compound is very soluble in organic solvents (MeOH/MeCN) but less so in water. If you dissolve your sample in 100% MeCN and inject it into a mobile phase starting at 5% MeCN, the sample "crashes out" or travels faster than the mobile phase at the head of the column. The Fix:

-

Dissolve the sample in a 50:50 mixture of Water:MeCN.

-

If solubility is an issue, use 100% MeCN but reduce injection volume to <3 µL.

Q2: I see a small peak eluting before the main peak that grows if the sample sits in the autosampler.

Diagnosis: Des-Boc Degradant (Hydrolysis). The Cause: The N-Boc group is acid-sensitive. If your sample diluent is acidic, or if the sample sits in the acidic mobile phase environment too long, the Boc group cleaves off, yielding 6-(hydroxymethyl)-1H-indole. The Fix:

-

Immediate: Check your diluent pH. It should be neutral.

-

Process: Switch Mobile Phase modifier to 10 mM Ammonium Acetate (pH 6.5) if the degradation persists, though this may widen the peak shape of any acidic impurities.

Q3: My mass balance is low (e.g., 95%). Where is the missing 5%?

Diagnosis: Late-Eluting Dimers. The Cause: Hydroxymethyl indoles can self-react to form ethers (dimers) or react with the solvent. These are highly lipophilic (two indole cores + two Boc groups) and may stick to the column, eluting during the re-equilibration phase or not at all. The Fix: Extend the "Wash" phase (90% B) to 10 minutes. Run a blank injection with a steep gradient to 100% B to check for carryover.

Module 3: Impurity Profiling & Logic

Understanding the "Why" behind the peaks.

The Degradation Pathway

The following diagram illustrates the chemical logic connecting the parent molecule to its primary impurities.

Figure 1: Degradation pathways for N-Boc-6-hydroxymethyl-indole. Note that the Des-Boc pathway is accelerated by acidic mobile phases.

Predicted Relative Retention Times (RRT)

Based on the Hydrophobic Subtraction Model [2].

| Impurity Type | Chemical Change | Effect on Polarity | Predicted RRT (vs Parent) |

| Carboxylic Acid | -CH₂OH | Drastic Increase (Ionizable) | ~0.4 - 0.6 |

| Des-Boc | Loss of t-Butyl | Increase (Loss of non-polar bulk) | ~0.7 - 0.8 |

| Parent | -- | -- | 1.00 |

| Aldehyde | -CH₂OH | Decrease (Loss of H-bond donor) | ~1.1 - 1.2 |

| Dimer | 2x Mass | Drastic Decrease (Very Lipophilic) | ~1.5 - 1.8 |

Identification Workflow

If you encounter an unknown peak, follow this logic gate to identify it without immediate access to Mass Spec.

Figure 2: Rapid decision tree for impurity classification based on chromatographic behavior.

References

-

BenchChem. (2025).[1][2] A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. Retrieved from

- Supports the protocol choice of avoiding high concentr

- Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. Foundational text for the Hydrophobic Subtraction Model used to predict RRTs.

-

ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from

- Establishes the reporting thresholds (0.05%) and identification thresholds (0.10%) cited in the logic.

-

PubChem. (2025).[3][4] tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate Compound Summary. Retrieved from [3]

- Source for chemical structure and physical property d

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 3. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We will dissect its spectral features, compare it with structurally related analogs, and provide a robust experimental protocol to ensure high-quality data acquisition.

The Structural Significance of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The title compound incorporates three key functionalities that influence its ¹H NMR spectrum: the N-Boc protecting group, the indole ring system, and the hydroxymethyl substituent at the 6-position. Understanding the interplay of these groups is crucial for accurate spectral interpretation. The tert-butoxycarbonyl (Boc) group is a common protecting group for the indole nitrogen, enhancing its stability and modifying the electronic environment of the indole ring. The hydroxymethyl group at the C6 position provides a handle for further synthetic transformations.

Deciphering the ¹H NMR Spectrum: A Detailed Analysis

Predicted ¹H NMR Spectral Data of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.10 | d | 1H | H-4 |

| ~ 7.65 | d | 1H | H-2 |

| ~ 7.55 | s | 1H | H-7 |

| ~ 7.20 | dd | 1H | H-5 |

| ~ 6.55 | d | 1H | H-3 |

| ~ 4.80 | s | 2H | -CH₂OH |

| ~ 1.90 | t (br) | 1H | -OH |

| 1.65 | s | 9H | -C(CH₃)₃ |

Justification of Assignments:

-

Indole Ring Protons (H-2, H-3, H-4, H-5, H-7): The introduction of the electron-withdrawing Boc group at the N-1 position generally leads to a downfield shift of the indole protons compared to the unprotected indole.

-

H-4: This proton is typically the most downfield of the benzene ring protons due to the anisotropic effect of the pyrrole ring and the influence of the N-Boc group. It is expected to appear as a doublet due to coupling with H-5.

-

H-2 and H-3: These protons of the pyrrole ring are sensitive to the N-substituent. H-2 is expected to be a doublet, coupling with H-3. The presence of the Boc group influences their chemical environment significantly.

-

H-7: This proton, being adjacent to the nitrogen-bearing carbon of the fused ring system, often appears as a singlet or a narrow doublet.

-

H-5: This proton will be a doublet of doublets, coupling to both H-4 (ortho-coupling) and H-7 (meta-coupling, which may not always be resolved).

-

-

Hydroxymethyl Protons (-CH₂OH and -OH):

-

The methylene protons (-CH₂) of the hydroxymethyl group are diastereotopic and would be expected to appear as a singlet in this achiral molecule, typically in the range of 4.7-4.9 ppm.

-

The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, where the signal disappears.

-

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.65 ppm, a characteristic signal for a Boc-protecting group.

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predicted spectrum, a comparative analysis with structurally similar molecules is invaluable.

Comparison with 6-Methyl-1H-indole

6-Methyl-1H-indole offers a baseline for understanding the impact of a substituent at the 6-position without the influence of the N-Boc group. In its ¹H NMR spectrum, the aromatic protons will be in a more shielded (upfield) environment compared to our target molecule. The methyl group at C6 will appear as a singlet around 2.4 ppm.

Comparison with tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate[1]

This isomer provides excellent insight into the chemical shifts of the hydroxymethyl and Boc groups in a similar electronic environment. The key difference will be in the aromatic region, where the substitution pattern dictates the coupling and chemical shifts of the indole ring protons.

Comparison with tert-Butyl 6-bromo-1H-indole-1-carboxylate

Replacing the hydroxymethyl group with a bromine atom at the 6-position will cause a significant downfield shift of the adjacent aromatic protons due to the electronegativity and anisotropic effects of bromine. This comparison helps to confirm the assignments of the aromatic protons in our target molecule.

Table 1: Comparative ¹H NMR Data of Indole Analogs (δ, ppm in CDCl₃)